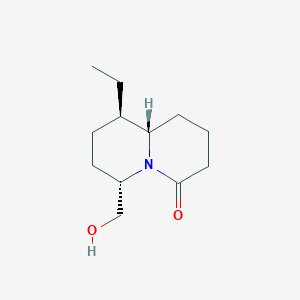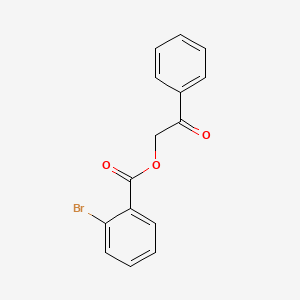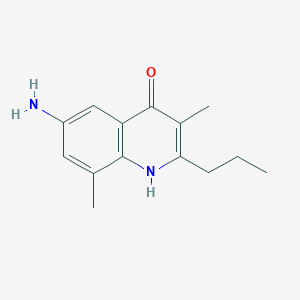
4(1H)-Quinolinone, 6-amino-3,8-dimethyl-2-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(1H)-Quinolinone, 6-amino-3,8-dimethyl-2-propyl- is a quinolinone derivative. Quinolinones are a class of compounds known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinolinone derivatives typically involves the cyclization of aniline derivatives with appropriate carbonyl compounds
Industrial Production Methods
Industrial production methods for quinolinone derivatives often involve multi-step synthesis processes, including nitration, reduction, and cyclization reactions. The exact conditions, such as temperature, pressure, and catalysts, would depend on the specific compound being synthesized.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Quinolinone derivatives can undergo oxidation reactions, often leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert quinolinones to their corresponding hydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce hydroquinolines.
Aplicaciones Científicas De Investigación
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Investigated for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agents for treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of quinolinone derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological effects. The exact mechanism for 4(1H)-Quinolinone, 6-amino-3,8-dimethyl-2-propyl- would require detailed study.
Comparación Con Compuestos Similares
Similar Compounds
4(1H)-Quinolinone: The parent compound, known for its basic structure and biological activity.
6-amino-4(1H)-Quinolinone: Similar structure with an amino group at the 6-position.
3,8-dimethyl-4(1H)-Quinolinone: Similar structure with methyl groups at the 3- and 8-positions.
Uniqueness
4(1H)-Quinolinone, 6-amino-3,8-dimethyl-2-propyl- is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other quinolinone derivatives.
Propiedades
Fórmula molecular |
C14H18N2O |
|---|---|
Peso molecular |
230.31 g/mol |
Nombre IUPAC |
6-amino-3,8-dimethyl-2-propyl-1H-quinolin-4-one |
InChI |
InChI=1S/C14H18N2O/c1-4-5-12-9(3)14(17)11-7-10(15)6-8(2)13(11)16-12/h6-7H,4-5,15H2,1-3H3,(H,16,17) |
Clave InChI |
ROPUMYZKLXZQDM-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C(=O)C2=C(N1)C(=CC(=C2)N)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


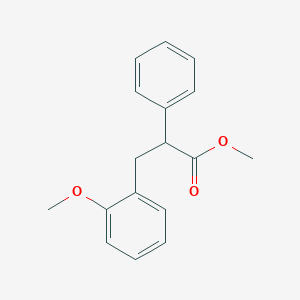
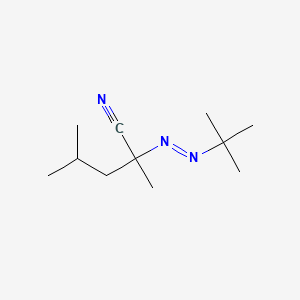
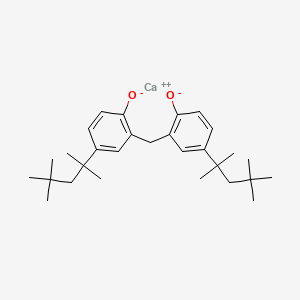
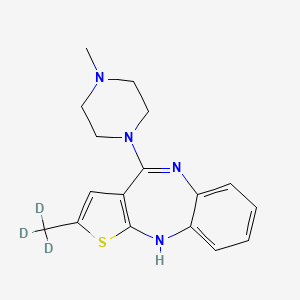
![4-nitrooxybutyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13794327.png)
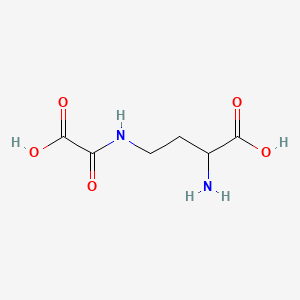
![alpha-D-mannose-(1-3)-[alpha-D-mannose-(1-6)]-beta-D-mannose-(1-4)-beta-N-acetyl-D-glucosamine-(1-4)-N-acetyl-D-glucosamine](/img/structure/B13794357.png)
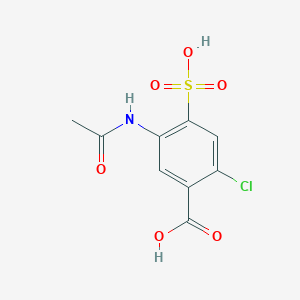
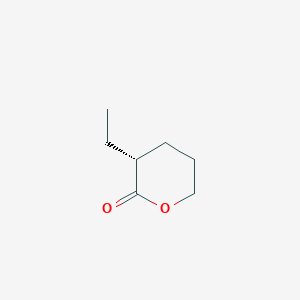
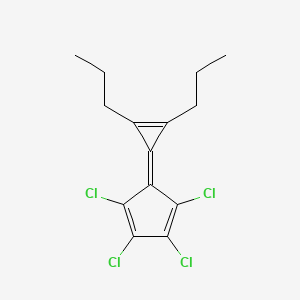
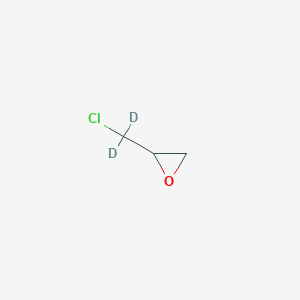
![(Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B13794371.png)
